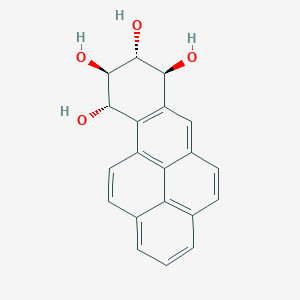

7,8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene

描述

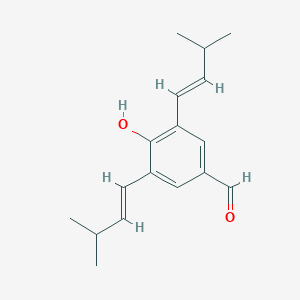

7,8,9,10-Tetrahydroxytetrahydrobenzo[a]pyrene, also known as 7-hydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene, is a polycyclic aromatic hydrocarbon (PAH) and a substituted benzopyrene .

Synthesis Analysis

The compound can be synthesized from 7,8,9,10-tetrahydrobenzo[a]pyren-7-ol, which is a benzopyrene derivative. The bromination reaction of this compound with N-bromosaccharin (NBSac) has been investigated . It can also be used as a starting material in the synthesis of (±)-trans-7,8-dihydroxy-6-fluoro-7,8-dihydrobenzo[a]pyrene .Molecular Structure Analysis

The molecular structure of a tetrahydrotetrol that is formed by hydrolysis of (±)-7α,8β-dihydroxy-9β,10β-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene has been determined by X-ray crystallographic methods .Chemical Reactions Analysis

The compound undergoes a bromination reaction with N-bromosaccharin (NBSac). The sulfotransferase-assisted activation of 7-hydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene to form an electrophilic, mutagenic, or tumorigenic sulfuric acid ester metabolite, which binds covalently to DNA and leads to mutation, has been reported .Physical And Chemical Properties Analysis

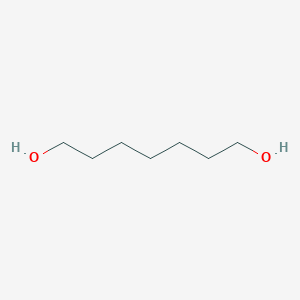

The compound has a molecular formula of C20H16O and a molecular weight of 272.34 . It has a melting point of 142-144 °C .安全和危害

属性

IUPAC Name |

(7S,8R,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFVZAJQUSRMCC-VNTMZGSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@H]([C@@H]([C@H]5O)O)O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210456 | |

| Record name | Benzo(a)pyrenetetrol II 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene | |

CAS RN |

61490-67-3 | |

| Record name | Benzo[a]pyrenetetrol II 1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61490-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(a)pyrenetetrol II 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061490673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)pyrenetetrol II 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does BPT help us understand DNA damage?

A: BPT, a hydrolysis product of a benzo[a]pyrene diol epoxide, serves as a valuable tool to study oxidative DNA damage. Researchers can generate the radical cation of BPT (BPT•+) using laser flash photolysis. This BPT•+ selectively oxidizes guanine bases in DNA, mimicking the damage caused by natural oxidizing agents [, , ]. By studying the interactions of BPT•+ with DNA, researchers gain insight into the mechanisms of oxidative damage and the factors influencing its location and severity.

Q2: Does BPT interact with all DNA bases equally?

A: No, BPT exhibits selectivity in its interactions with DNA bases. Studies show that BPT•+ readily oxidizes guanine, particularly in GG and GGG sequences, while it doesn't react with adenine, thymine, or cytosine [, ]. This selectivity is likely due to the lower oxidation potential of guanine compared to the other bases, making it more susceptible to electron transfer reactions with BPT•+.

Q3: What makes BPT particularly useful for studying DNA interactions?

A3: BPT possesses several characteristics that make it a valuable tool:

- Fluorescence: BPT exhibits fluorescence, making it a sensitive probe for studying interactions with DNA. Changes in fluorescence intensity or lifetime can reveal details about binding affinities and the microenvironment surrounding the BPT molecule [].

- Water Solubility: Unlike its parent compound, benzo[a]pyrene, BPT exhibits enhanced water solubility, enabling investigations in aqueous solutions, mimicking physiological conditions [, ].

- Controlled Oxidation: Researchers can precisely control the generation of BPT•+ using laser flash photolysis, allowing for time-resolved studies of the oxidation process [, ].

Q4: Does the sequence of bases in DNA influence BPT's effects?

A: Yes, the sequence context significantly impacts BPT-mediated DNA damage. The rate of guanine oxidation by BPT•+ follows the trend: 5'-GGG-3' > 5'-GG-3' > 5'-G-3'. This sequence dependence suggests that charge transfer through the DNA π-stack influences the localization and extent of damage [, ].

Q5: How does the presence of an abasic site in DNA affect BPT-induced damage?

A: Research indicates that abasic sites, representing missing bases in the DNA sequence, can significantly influence BPT-induced damage. While smaller oxidizing agents like carbonate radical anions show limited dependence on abasic site location, larger molecules like BPT demonstrate a strong dependence. This difference likely arises from the physical size and binding mode of BPT, leading to site-specific effects in the presence of abasic sites [].

Q6: Beyond direct oxidation, does BPT influence DNA structure?

A: Yes, research using kinetic flow linear dichroism techniques demonstrates that the noncovalent binding of BPT to supercoiled DNA causes significant conformational changes. These changes suggest an initial intercalation of BPT between DNA base pairs, followed by a slower change likely associated with covalent adduct formation and a shift away from the intercalated conformation [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-methylsulfamate](/img/structure/B42053.png)

![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propan-1-ol](/img/structure/B42082.png)